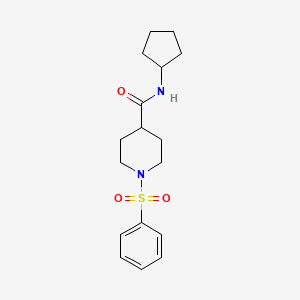
2,5-dimethyl-N-(4-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-(4-methylphenyl)benzamide, also known as DMMPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMMPB is a member of the benzamide family of compounds and is particularly interesting due to its ability to modulate certain physiological and biochemical processes.
科学的研究の応用
2,5-dimethyl-N-(4-methylphenyl)benzamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research for 2,5-dimethyl-N-(4-methylphenyl)benzamide is in the treatment of cancer. Studies have shown that 2,5-dimethyl-N-(4-methylphenyl)benzamide has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro. In addition, 2,5-dimethyl-N-(4-methylphenyl)benzamide has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of other diseases such as arthritis and cardiovascular disease.
作用機序
The exact mechanism of action of 2,5-dimethyl-N-(4-methylphenyl)benzamide is not fully understood, but it is believed to work by modulating certain biochemical and physiological processes. 2,5-dimethyl-N-(4-methylphenyl)benzamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. In addition, 2,5-dimethyl-N-(4-methylphenyl)benzamide has been shown to activate certain signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(4-methylphenyl)benzamide has been shown to have a number of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. In addition, 2,5-dimethyl-N-(4-methylphenyl)benzamide has been shown to modulate the activity of certain enzymes and signaling pathways, which may make it useful in the treatment of various diseases.
実験室実験の利点と制限
One of the major advantages of 2,5-dimethyl-N-(4-methylphenyl)benzamide is its well-established synthesis method, which makes it readily available for research purposes. In addition, 2,5-dimethyl-N-(4-methylphenyl)benzamide has been extensively studied in vitro and in animal models, which has provided valuable insights into its potential applications. However, one of the limitations of 2,5-dimethyl-N-(4-methylphenyl)benzamide is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of future directions for research on 2,5-dimethyl-N-(4-methylphenyl)benzamide. One area of research is in the development of more effective and efficient synthesis methods for 2,5-dimethyl-N-(4-methylphenyl)benzamide, which may make it more accessible for research purposes. In addition, further studies are needed to fully understand the mechanism of action of 2,5-dimethyl-N-(4-methylphenyl)benzamide and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the safety and efficacy of 2,5-dimethyl-N-(4-methylphenyl)benzamide in human clinical trials.
合成法
2,5-dimethyl-N-(4-methylphenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2,5-dimethylaniline. The final product is obtained through recrystallization of the resulting intermediate compound. The synthesis of 2,5-dimethyl-N-(4-methylphenyl)benzamide has been well-established in the literature, and the compound is readily available for research purposes.
特性
IUPAC Name |
2,5-dimethyl-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11-5-8-14(9-6-11)17-16(18)15-10-12(2)4-7-13(15)3/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTOZKXOURYDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5833720.png)
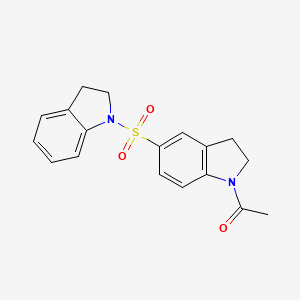
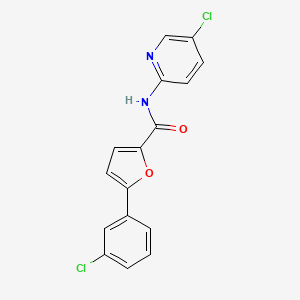
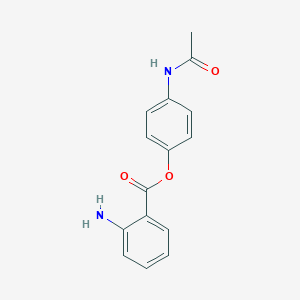
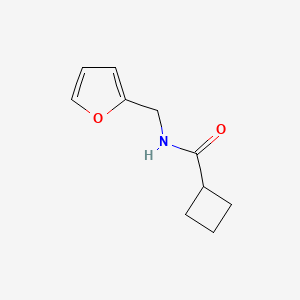

![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5833762.png)
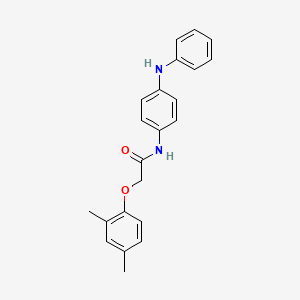
![ethyl 4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5833779.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5833792.png)

![dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5833808.png)
![4-methyl-3-(3-nitrophenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazole](/img/structure/B5833816.png)
